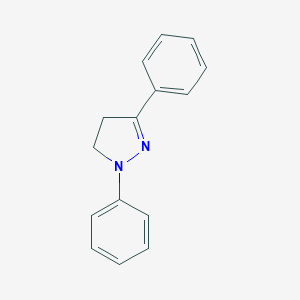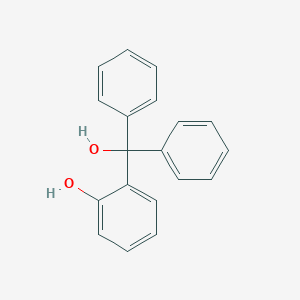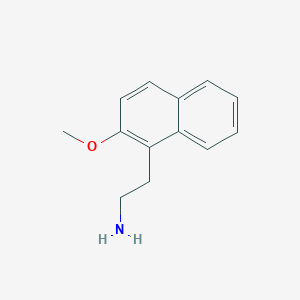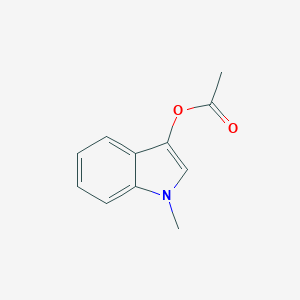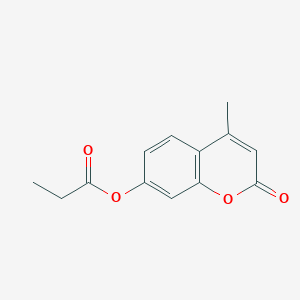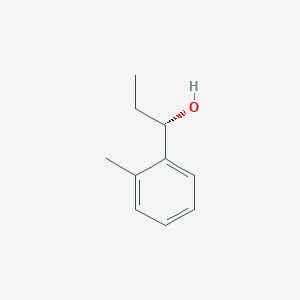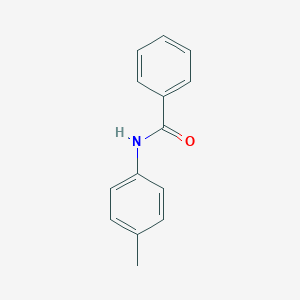
N-(4-Methylphenyl)benzamide
Descripción general
Descripción
N-(4-Methylphenyl)benzamide, also known as p-toluoylaniline or 4’-methylbenzanilide, is an organic compound with the molecular formula C14H13NO. It is a derivative of benzamide where the amide nitrogen is bonded to a 4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(4-Methylphenyl)benzamide can be synthesized through the acylation of 4-methylaniline (p-toluidine) with benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5COCl+CH3C6H4NH2→C6H5CONHC6H4CH3+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound can be carried out using continuous flow processes. This method involves the use of microreactors to control reaction conditions precisely, leading to higher yields and better selectivity. The starting materials, 4-methylaniline and benzoyl chloride, are fed into the microreactor, where the reaction occurs under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-methylbenzoic acid.
Reduction: N-(4-methylphenyl)benzylamine.
Substitution: 4-nitro-N-(4-methylphenyl)benzamide, 4-bromo-N-(4-methylphenyl)benzamide.
Aplicaciones Científicas De Investigación
N-(4-Methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparación Con Compuestos Similares
N-(4-Methylphenyl)benzamide can be compared with other similar compounds, such as:
- N-(2-Chlorophenyl)benzamide
- 2-Chloro-N-phenylbenzamide
- N-(2,3-Dichlorophenyl)benzamide
- N-(3,4-Dichlorophenyl)benzamide
These compounds share a similar benzamide core structure but differ in the substituents on the aromatic rings The presence of different substituents can influence their chemical reactivity, physical properties, and biological activities
This compound is unique due to the presence of a methyl group on the phenyl ring, which can affect its steric and electronic properties, making it distinct from its chlorinated analogs.
Propiedades
IUPAC Name |
N-(4-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIHXKGKVSVIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206946 | |
| Record name | 4'-Methylbenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582-78-5 | |
| Record name | N-(4-Methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methylbenzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Benzotoluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Methylbenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methylbenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-(4-Methylphenyl)benzamide?
A1: this compound has the molecular formula C14H13NO and a molecular weight of 211.26 g/mol. []
Q2: What kind of intermolecular interactions are observed in the crystal structures of this compound and its derivatives?
A3: this compound and its derivatives commonly exhibit intermolecular N—H⋯O hydrogen bonds in their crystal structures. [, , , , ] These hydrogen bonds contribute to the stabilization of the crystal lattice and influence the packing arrangement of the molecules.
Q3: How does the presence of substituents on the benzene rings affect the crystal packing of this compound derivatives?
A4: Substituents on the benzene rings can significantly impact crystal packing by introducing steric hindrance and influencing the strength and directionality of intermolecular interactions. For instance, in 2-Hydroxy-N-(4-methylphenyl)benzamide, the presence of a hydroxyl group leads to both intramolecular (N—H⋯O and C—H⋯O) and intermolecular (O—H⋯O and C—H⋯O) hydrogen bonding, resulting in the formation of supramolecular chains. [] Similarly, in 2,6-Dichloro-N-(4-methylphenyl)benzamide, the chlorine atoms influence the dihedral angle between the benzene rings, affecting the overall molecular shape and packing. []
Q4: Can you explain the photochemical behavior of an this compound derivative?
A5: Research shows that photolysis of 4,5-diphenyl-3-(4-methylphenyl)-4-oxazolin-2-one, a derivative of this compound, in the presence of singlet oxygen yields different products depending on the solvent. In nonpolar solvents like benzene or cyclohexane, benzil, N-4-methylphenyl benzamide, and N,N-dibenzoyl-4-methyl aniline are formed. In protic solvents, benzoic acid is also detected among the products. This photooxidative fragmentation proceeds through a dioxetane intermediate. []
Q5: Are there any Structure-Activity Relationship (SAR) studies available for this compound derivatives and their potential biological activity?
A7: A study utilizing a zebrafish LQT2 model examined the structure-activity relationship of 50 benzanilide derivatives, including analogs of this compound. [, ] This research identified compounds with varying potencies, some exceeding the efficacy of 2-methoxy-N-(4-methylphenyl)benzamide in suppressing the LQTS phenotype. This suggests that modifications to the benzamide scaffold can significantly influence biological activity, highlighting the potential for developing more potent and selective compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


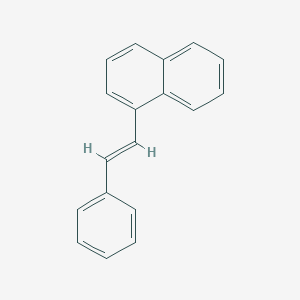

![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)
![phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B188457.png)

![1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B188463.png)
